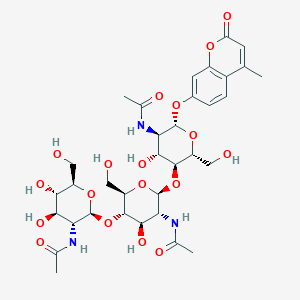

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

Descripción general

Descripción

“N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxy, and oxan-3-yl groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic reactions. These steps may include protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of acetamido groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₃₄H₄₇N₃O₁₈

- CAS Number : 53643-13-3

- Synonyms : 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside, 4-MEU-triacetyl-chitotrioside.

4-MUTC is characterized by its fluorogenic properties, which allow it to emit fluorescence upon enzymatic hydrolysis. This feature is crucial for its application in enzyme assays.

Enzyme Assays

4-MUTC serves as a substrate for various glycosidases, including:

- Chitinase : Used to measure chitinase activity in biological samples, which is important for understanding chitin metabolism in fungi and insects .

- Chitotriosidase : A specific enzyme that hydrolyzes chitotrioside, making 4-MUTC valuable for studying diseases associated with chitin metabolism, such as Gaucher's disease and other lysosomal storage disorders .

Table 1: Summary of Enzyme Assays Using 4-MUTC

| Enzyme | Application Area | Reference |

|---|---|---|

| Chitinase | Fungal biology | Yang & Hamaguchi (1980) |

| Chitotriosidase | Lysosomal storage disorders | Sigma-Aldrich |

Biochemical Research

The compound is employed in various biochemical studies to explore the role of glycosylation and the metabolism of polysaccharides. Its ability to provide quantitative data through fluorescence makes it a preferred choice in laboratory settings.

Clinical Diagnostics

While primarily used for research purposes, there is potential for 4-MUTC in clinical diagnostics, particularly in the assessment of enzyme levels related to metabolic disorders. Its fluorogenic nature allows for sensitive detection methods which can be adapted for diagnostic assays .

Case Study 1: Detection of Chitinase Activity

In a study by Yang and Hamaguchi (1980), researchers utilized 4-MUTC to assess chitinase activity in various fungal species. The results demonstrated a direct correlation between substrate concentration and fluorescence intensity, validating the use of 4-MUTC as an effective tool for measuring chitinase activity.

Case Study 2: Chitotriosidase Activity in Gaucher's Disease

A recent investigation focused on measuring chitotriosidase levels in patients with Gaucher's disease using 4-MUTC. The study found significantly elevated levels of chitotriosidase in affected individuals compared to healthy controls, highlighting its potential as a biomarker for this condition .

Mecanismo De Acción

The mechanism of action of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other acetamido and hydroxy-substituted oxan-3-yl derivatives. These compounds share structural features but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable subject of study.

Actividad Biológica

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside (commonly abbreviated as 4MUTC) is a synthetic fluorogenic substrate primarily used in biochemical assays to measure the activity of chitinase enzymes. This compound has garnered attention due to its applications in various biological and clinical research settings, particularly in the study of lysosomal storage disorders and other conditions associated with chitinase activity.

- Molecular Formula : C34H47N3O18

- Molecular Weight : 785.75 g/mol

- CAS Number : 53643-13-3

- Melting Point : 256-257ºC (decomposes)

4MUTC acts as a fluorogenic substrate for chitinases and chitotriosidases, which are enzymes that hydrolyze chitin, a biopolymer found in the exoskeletons of arthropods and the cell walls of fungi. Upon cleavage by these enzymes, 4MUTC releases the fluorescent moiety 4-methylumbelliferone (4-MU), which can be quantitatively measured. This fluorescence is pH-dependent, with excitation maxima varying between 320 nm and 360 nm depending on the pH level, and an emission maximum around 445 to 455 nm .

Enzymatic Activity Measurement

The primary application of 4MUTC is in the measurement of chitinase activity. It has been successfully utilized in both in vitro and in vivo studies to assess enzyme kinetics and substrate specificity. The compound's ability to produce fluorescence upon enzymatic action allows for sensitive detection methods, making it a valuable tool for researchers studying enzyme dynamics.

Applications in Disease Research

4MUTC has been employed in screening plasma samples for chitotriosidase activity, which is often reduced in lysosomal storage disorders such as Gaucher's disease. Elevated levels of chitotriosidase are associated with various pathological conditions, including inflammation and certain cancers, thus making 4MUTC a potential biomarker for these diseases .

Study on Chitinase Activity

In a study examining the enzymatic activity of chitinases from various sources, researchers utilized 4MUTC to determine the kinetic parameters of these enzymes. The results indicated that different chitinases exhibited varying affinities for the substrate, highlighting the utility of 4MUTC in characterizing enzyme behavior across different biological contexts .

Lysosomal Storage Disorders Screening

Another significant application involved using 4MUTC to evaluate chitotriosidase levels in patients suspected of having lysosomal storage disorders. The study found that patients with Gaucher's disease had significantly elevated chitotriosidase activity compared to healthy controls, demonstrating the compound's potential role as a diagnostic tool .

Research Findings

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGKUQXGBVTRE-JFWBNMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206645 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-13-3 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.